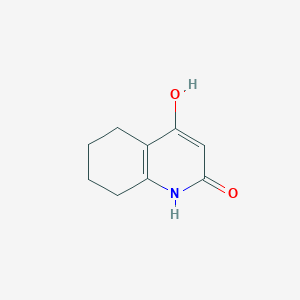

4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVNWHCEONTCBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715994 |

Source

|

| Record name | 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56517-59-0 |

Source

|

| Record name | 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one

An In-Depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document details a validated synthetic route, provides step-by-step experimental protocols, and outlines a complete workflow for the structural characterization and purity verification of the target compound. The causality behind experimental choices is explained, grounding the protocol in established principles of organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and study this and related quinolinone derivatives.

Introduction and Strategic Overview

The quinolinone core is a privileged scaffold found in numerous biologically active compounds and natural products.[1][2] Specifically, the 4-hydroxy-2(1H)-quinolone moiety is a key pharmacophore that exhibits a wide range of pharmacological activities. The partially saturated analog, this compound, serves as a crucial building block for creating novel chemical entities with three-dimensional diversity, a desirable trait for enhancing drug-receptor interactions and improving pharmacokinetic profiles.

The synthesis of this target molecule presents a classic challenge in heterocyclic chemistry: constructing a fused bicyclic system with controlled regiochemistry and functionality. Numerous strategies exist for quinolinone synthesis, including the Conrad-Limpach, Gould-Jacobs, and Friedländer reactions.[3][4] However, for a tetrahydro- derivative with the desired oxygenation pattern, a multi-component condensation approach starting from a cyclic precursor offers superior efficiency and atom economy.

This guide focuses on a strategy based on the Knoevenagel condensation , a reliable method for forming carbon-carbon bonds.[5][6] The reaction involves the condensation of an active methylene compound with a carbonyl group, catalyzed by a weak base. This initial step is followed by an intramolecular cyclization and tautomerization to yield the stable quinolinone ring system. This choice is predicated on the high yields, mild reaction conditions, and ready availability of starting materials.

Logical Workflow for Synthesis and Verification

The process described herein is designed as a self-validating system, where each stage provides a checkpoint for success before proceeding to the next.

The Synthetic Pathway: A Mechanistic Perspective

The chosen synthetic route involves a one-pot reaction between cyclohexane-1,3-dione and ethyl cyanoacetate, catalyzed by piperidine. This approach is advantageous as it avoids the isolation of intermediates, thereby saving time and maximizing yield.

Reaction Mechanism

The reaction proceeds through two key stages:

-

Knoevenagel Condensation: Piperidine, a mild base, deprotonates the active methylene group of ethyl cyanoacetate to form a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of cyclohexane-1,3-dione. A subsequent dehydration step, driven by the formation of a conjugated system, yields a stable α,β-unsaturated intermediate.[6][7]

-

Intramolecular Cyclization & Tautomerization: The enol form of the remaining ketone on the cyclohexane ring attacks the electrophilic nitrile carbon. This intramolecular addition forms a six-membered heterocyclic ring. A subsequent tautomerization cascade, involving the enamine and keto-enol forms, leads to the thermodynamically stable aromatic-like 4-hydroxy-2-oxo tautomer of the final product.

Detailed Experimental Protocol

Disclaimer: All laboratory procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents:

-

Cyclohexane-1,3-dione (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Piperidine (0.1 eq, catalyst)

-

Ethanol (anhydrous, reaction solvent)

-

Hydrochloric Acid (2M, for work-up)

-

Distilled Water

-

Ethyl Acetate (for recrystallization)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane-1,3-dione (e.g., 11.2 g, 0.1 mol) and anhydrous ethanol (100 mL). Stir until the solid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (e.g., 11.3 g, 0.1 mol) followed by piperidine (e.g., 0.85 g, 0.01 mol).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).[8] The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature. A precipitate should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

-

Slowly add 2M HCl to the stirred, cooled mixture until the pH is approximately 2-3. This step protonates the phenoxide-like intermediate, ensuring the product is in its neutral form.

-

Isolate the crude solid product by vacuum filtration, washing the filter cake with cold distilled water (2 x 50 mL) and then a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate, then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.[9][10] Samples should be prepared in a deuterated solvent such as DMSO-d₆, which can accommodate the exchangeable -OH and -NH protons.

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments.

-

Aliphatic Protons: The three sets of methylene protons (-CH₂-) in the tetrahydro ring are expected to appear as multiplets in the range of δ 1.8-2.8 ppm.

-

Vinyl Proton: A key singlet for the lone proton at the C3 position is expected around δ 5.8 ppm.[10]

-

Exchangeable Protons: The -NH and -OH protons will appear as broad singlets, typically downfield (δ > 10 ppm), and their signals will disappear upon addition of D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR provides information on the carbon skeleton.

-

Carbonyl Carbon: The amide carbonyl (C2) will be significantly downfield, expected around δ 163 ppm.

-

Hydroxy-bearing Carbon: The C4 carbon, attached to the hydroxyl group, is also expected downfield, around δ 162 ppm.[10]

-

Aliphatic Carbons: The three methylene carbons of the saturated ring will appear in the upfield region (δ 20-40 ppm).

-

Table 1: Predicted NMR Data for this compound in DMSO-d₆

| Atom Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~163 (C=O) |

| C3 | ~5.8 (s, 1H) | ~98 |

| C4 | - | ~162 (C-OH) |

| C4a | - | ~110 |

| C5 | ~2.4 (t, 2H) | ~30 |

| C6 | ~1.9 (m, 2H) | ~22 |

| C7 | ~2.2 (t, 2H) | ~28 |

| C8a | - | ~145 |

| N1-H | ~11.2 (br s, 1H) | - |

| C4-OH | ~12.5 (br s, 1H) | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[11]

-

O-H Stretch: A broad absorption band around 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A medium to sharp band around 3200-3100 cm⁻¹ for the amide N-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1660-1640 cm⁻¹ characteristic of the amide carbonyl group.[10]

-

C=C Stretch: Absorptions in the 1620-1580 cm⁻¹ region corresponding to the double bonds within the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[12]

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol

-

Expected Molecular Ion Peak (M⁺): In high-resolution mass spectrometry (HRMS), the expected [M+H]⁺ peak would be at m/z 166.0863. This precise mass measurement is crucial for confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.[1]

-

Method: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is effective for elution.

-

Detection: UV detection at a wavelength corresponding to one of the compound's absorption maxima (e.g., ~270 nm and ~315 nm) is appropriate.[10]

-

Result: A pure sample should yield a single, sharp peak. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally considered acceptable for research purposes.

Conclusion

This guide has detailed a reliable and efficient synthesis of this compound via a one-pot Knoevenagel condensation and cyclization. The rationale for the chosen synthetic strategy has been explained from a mechanistic standpoint, emphasizing efficiency and control. Furthermore, a comprehensive suite of analytical techniques has been described, providing a robust framework for the unequivocal characterization and purity assessment of the final product. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.

- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (n.d.).

- Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. (n.d.). Benchchem.

- 4-Hydroxy-2-quinolones. 17.

- One-Pot Knoevenagel Condensation–Reduction Reaction of 2,4-Dihydroxy Quinolines and Pyridines. (2021). Thieme.

- 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (2021).

- Synthetic green route leading to 4-hydroxyquinolin-2-one analogues. (n.d.).

- Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.

- Dieckmann Condens

- Knoevenagel condensation mechanism and applic

- 4-Hydroxyquinoline(611-36-9) IR Spectrum. (n.d.). ChemicalBook.

- Knoevenagel condens

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Dieckmann Condens

- 4-Hydroxyquinoline. (n.d.). PubChem.

- Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (n.d.). PubMed Central, NIH.

- Knoevenagel Condens

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). Journal of Global Pharma Technology.

- Knoevenagel Condensation Doebner Modific

- 5,6,7,8-Tetrahydroquinolin-8-one. (n.d.). PubMed Central.

- (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.).

- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.

- One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. (2022). University of Helsinki.

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. purechemistry.org [purechemistry.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxyquinoline(611-36-9) IR Spectrum [chemicalbook.com]

- 12. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 4-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one Derivatives

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The quinoline nucleus and its hydrogenated derivatives represent a "privileged scaffold" in medicinal chemistry, a core structure that consistently yields compounds with a wide array of biological activities.[1][2] Among these, the this compound framework has emerged as a particularly versatile and promising starting point for the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to derivatives with potent and selective activities across various disease areas.

This technical guide provides an in-depth exploration of the biological activities associated with these derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a summary of findings but also the underlying mechanistic insights and practical experimental protocols. We will delve into the key therapeutic areas where these compounds show promise—oncology, inflammation, and neuroprotection—and provide the technical foundation necessary to advance their study from the laboratory to potential clinical applications.

Part 1: Anticancer Activity: Targeting Key Oncogenic Pathways

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[3] Their mechanisms of action are multifaceted, often involving the induction of cellular stress, apoptosis, and the inhibition of critical signaling pathways that drive cancer cell proliferation and survival.

Mechanism of Action: A Multi-pronged Attack

A primary anticancer strategy of these derivatives involves the induction of massive oxidative stress within cancer cells. By disrupting the delicate balance of reactive oxygen species (ROS), these compounds can trigger programmed cell death.

One key pathway targeted is the PI3K/AKT/mTOR signaling cascade , which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival.[4] Certain this compound derivatives have been shown to induce autophagy-mediated cell death by inhibiting this pathway.[4] For instance, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) was found to suppress colony formation and migration in HCT-116 colon cancer cells by disrupting this very pathway.[4]

Furthermore, other derivatives have been specifically designed as potent inhibitors of mTOR (mammalian target of rapamycin), a key kinase in the PI3K/AKT pathway.[5] By incorporating moieties like morpholine and trifluoromethyl groups, researchers have developed compounds with high selectivity and potency against lung and breast cancer cell lines.[5] Some derivatives also exhibit activity as Epidermal Growth Factor Receptor (EGFR) inhibitors, a well-established target in cancer therapy.[6]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinolin-2-one derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

Aryl and Heterocyclic Moieties: The introduction of a pyrazole moiety has been shown to be particularly effective against multiple cancer cell lines.[7] Similarly, 2-arylquinoline derivatives generally display a better activity profile than their 2-acetamido-2-methyl counterparts.[8]

-

Lipophilicity: A direct relationship has been observed between lipophilicity (cLogP) and cytotoxic effects, with more lipophilic compounds often showing better IC50 values.[8]

-

Specific Functional Groups: The incorporation of trifluoromethyl and morpholine moieties has been found to significantly enhance both the selectivity and potency of mTOR inhibitors.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10e | A549 (Lung) | 0.033 | [5] |

| Compound 10h | MCF-7 (Breast) | 0.087 | [5] |

| Compound 15 | MCF-7, HepG2, A549 | < 100 | [7] |

| Compound 7b | HCT116 (Colon) | 16.33 | [9] |

| SF8 | Hep-2C (Larynx) | 11.9 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[2]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^6 cells/well and incubate for 24 hours at 37°C, 5% CO2.[2]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[10]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Part 2: Anti-inflammatory Activity: Modulating Inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases. Tetrahydroquinoline derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[3][11]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation.[3][10] Additionally, some derivatives function as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[12] By inhibiting these pathways, the compounds can significantly decrease the production of downstream inflammatory mediators like prostaglandin E2 (PGE-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][13]

Caption: Workflow for the evaluation of anti-inflammatory tetrahydroquinolin-2-ones.

In Vivo Efficacy

The anti-inflammatory potential of these compounds has been validated in established in vivo models. In the rat carrageenan paw edema model, an acute inflammation model, active derivatives have shown significant reduction in swelling compared to standard drugs.[11] Furthermore, select compounds have demonstrated a safe gastric profile, a critical advantage over many traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

LPS (from E. coli)

-

Griess Reagent (for nitrite determination)

-

Test compounds

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete medium.

-

Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Incubate for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent.

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. This provides a measure of the compound's anti-inflammatory potential.[10]

Part 3: Neuroprotective Properties

Emerging research highlights the potential of tetrahydroquinoline derivatives in combating neurodegenerative diseases like Parkinson's disease (PD) and damage from cerebral ischemia.[14][15][16] Their neuroprotective effects are primarily attributed to their potent antioxidant capabilities and their ability to modulate cellular stress responses.

Mechanism of Action

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to exert significant neuroprotective effects by:

-

Enhancing the Antioxidant System: HTHQ administration leads to a significant decrease in oxidative stress markers.[14][15] It achieves this by upregulating the mRNA expression levels of key antioxidant transcription factors like Nrf2 and Foxo1, which in turn boosts the activity of antioxidant enzymes.[14][16]

-

Normalizing Chaperone Activity: The compound helps restore the normal function of heat shock proteins (e.g., HSP70), which are crucial for protein folding and preventing the aggregation of misfolded proteins, a hallmark of many neurodegenerative diseases.[14]

-

Suppressing Apoptosis: HTHQ has been shown to inhibit programmed cell death (apoptosis) in neuronal cells by decreasing the activity of caspases and reducing DNA fragmentation.[16]

Caption: Neuroprotective mechanisms of 6-hydroxy-tetrahydroquinoline derivatives.

Structure-Activity Relationship (SAR) Insights

The neuroprotective or neurotoxic potential can be finely tuned by substitutions on the core structure. For 1-methyl-1,2,3,4-tetrahydroisoquinoline analogues, a related class, it was found that:

-

Hydroxyl substitution generally decreased neurotoxicity and enhanced neuroprotective activity.

-

Methoxyl substitution tended to increase neurotoxicity.[17]

This suggests that free hydroxyl groups, likely due to their antioxidant and hydrogen-bonding capabilities, are crucial for conferring neuroprotective properties.

Part 4: Synthesis and Future Directions

The synthesis of this compound derivatives is often achieved through efficient and versatile methods, such as one-pot multicomponent reactions.[2][10] These synthetic strategies allow for the rapid generation of diverse libraries of compounds for biological screening.

General Synthesis Protocol: One-Pot Multicomponent Reaction

Objective: To synthesize a tetrahydroquinoline derivative from simple starting materials in a single step.

Example Reaction: Synthesis of 2–amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile.[18]

Materials:

-

Cyclohexanone

-

2-Benzylidenemalononitrile

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of cyclohexanone (1), 2-benzylidenemalononitrile (2), and a catalyst like ammonium acetate.

-

Solvent Addition: Add a suitable solvent, such as ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry. If necessary, purify further by recrystallization or column chromatography.

The versatility of this approach allows for the substitution of starting materials to create a wide range of derivatives for SAR studies.

Conclusion

The this compound scaffold is a cornerstone for the development of novel therapeutic agents with significant potential in oncology, anti-inflammatory, and neuroprotective applications. The insights into their mechanisms of action and structure-activity relationships, combined with efficient synthetic methodologies, provide a robust platform for future drug discovery efforts. This guide serves as a foundational resource for scientists dedicated to harnessing the full therapeutic potential of this remarkable class of compounds.

References

-

Maciejewska, N., Olszewski, M., & Witkowska, M. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

-

Al-Ostath, A., El-Ashmawy, M. B., & Al-Wabli, R. I. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Journal of Chemistry. [Link]

-

Abdel-Aziz, A. A. M., et al. (n.d.). Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline derivatives. Semantic Scholar. [Link]

-

RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

-

MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481. [Link]

-

Abdelgawad, M. A., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry. [Link]

-

Jampilek, J., et al. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. NIH. [Link]

-

Farooq, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. ResearchGate. [Link]

-

El-Sheref, E. M., et al. (2022). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2488. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Farooq, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2736. [Link]

-

Acker, T. M., et al. (2011). Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors. Journal of Medicinal Chemistry, 54(12), 4193-4206. [Link]

-

ResearchGate. (n.d.). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [ 4, 5-b]-quinoline Derivatives. ResearchGate. [Link]

-

Abdou, M. M. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

-

Al-Omari, S., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [ 4, 5-b]-quinoline Derivatives. Molecules, 11(4), 237-247. [Link]

-

de Almeida, J. S. F., et al. (2022). Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. Current Drug Discovery Technologies. [Link]

-

Wang, Y., et al. (2020). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Current Topics in Medicinal Chemistry, 20(27), 2461-2476. [Link]

-

Krylov, V. I., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]

-

Thompson, A. M., et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 26(10), 2824-2834. [Link]

-

PubChem. (n.d.). 4,8-dihydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one. PubChem. [Link]

-

Maciejewska, N., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5620. [Link]

-

ResearchGate. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. ResearchGate. [Link]

-

Kim, M. S., et al. (2017). Neuroprotective effects of 2,3,5,4'-tetrahydoxystilbene-2-O-β-D-glucoside from Polygonum multiflorum against glutamate-induced oxidative toxicity in HT22 cells. Journal of Ethnopharmacology, 195, 240-248. [Link]

-

Maruyama, W., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 11(19), 4145-4151. [Link]

-

Krylov, V. I., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146. [Link]

Sources

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one

Introduction: Elucidating the Structure of a Novel Quinolinone Derivative

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of innovation. 4-hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one represents a class of heterocyclic compounds with significant potential in medicinal chemistry, owing to the diverse biological activities of the quinolinone scaffold. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Tautomerism: A Spectroscopic Perspective

The structure of this compound presents an interesting case of keto-enol tautomerism, which will significantly influence its spectroscopic properties. The molecule can exist in equilibrium between the keto form (A) and the enol form (B).

Caption: Tautomeric equilibrium of this compound.

The predominant tautomer in solution will depend on factors such as the solvent, temperature, and pH. For the purpose of this guide, we will primarily discuss the expected spectra for the generally more stable keto tautomer in aprotic solvents, while also considering the potential contributions of the enol form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide a wealth of information regarding the number of different types of protons and their connectivity. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are summarized below.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale for Prediction |

| H1 (NH) | 10.0 - 11.0 | Singlet (broad) | The amide proton is expected to be deshielded and will likely appear as a broad singlet due to quadrupole broadening and potential exchange. |

| H3 | 2.5 - 2.7 | Singlet | This proton is on a carbon adjacent to a carbonyl group and a double bond, leading to a downfield shift. It has no adjacent protons to couple with. |

| H4-OH | 5.0 - 6.0 | Singlet (broad) | The hydroxyl proton's chemical shift is highly dependent on concentration and hydrogen bonding. It is expected to be a broad singlet. |

| H5 | 2.2 - 2.4 | Multiplet | These methylene protons are adjacent to the aromatic-like part of the ring and will be deshielded compared to a simple alkane. |

| H6 | 1.7 - 1.9 | Multiplet | These protons are further from the electron-withdrawing groups and will appear more upfield. |

| H7 | 1.7 - 1.9 | Multiplet | Similar to H6, these protons are in a typical aliphatic region. |

| H8 | 2.0 - 2.2 | Multiplet | These methylene protons are adjacent to the nitrogen atom and will be slightly deshielded. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C2 (C=O) | 165 - 175 | The amide carbonyl carbon is expected in this downfield region. |

| C3 | 40 - 50 | Aliphatic carbon adjacent to a carbonyl and a double bond. |

| C4 (C-OH) | 70 - 80 | Carbon attached to a hydroxyl group is typically found in this range. |

| C4a | 140 - 150 | Quaternary carbon of the double bond, adjacent to the fused ring. |

| C5 | 25 - 35 | Aliphatic methylene carbon. |

| C6 | 20 - 30 | Aliphatic methylene carbon. |

| C7 | 20 - 30 | Aliphatic methylene carbon. |

| C8 | 30 - 40 | Aliphatic methylene carbon adjacent to the nitrogen atom. |

| C8a | 120 - 130 | Quaternary carbon of the double bond, adjacent to the nitrogen. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are as follows:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3200 - 3500 | Strong, Broad | The broadness is due to hydrogen bonding. |

| N-H stretch | 3100 - 3300 | Medium, Broad | The amide N-H stretch will also be broadened by hydrogen bonding. |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong | Characteristic of the methylene groups in the saturated ring. |

| C=O stretch (amide) | 1640 - 1680 | Strong | The amide carbonyl stretch is a very prominent peak. Its position can be influenced by hydrogen bonding. |

| C=C stretch | 1600 - 1650 | Medium | Stretching of the carbon-carbon double bond in the heterocyclic ring. |

The presence of a strong, broad absorption in the 3200-3500 cm⁻¹ region, coupled with a strong absorption around 1650 cm⁻¹, would be highly indicative of the target structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to piece together its structure.

-

Molecular Ion (M⁺): The expected nominal molecular weight of this compound (C₉H₁₁NO₂) is 165. A prominent peak at m/z = 165 should be observed, corresponding to the molecular ion. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

-

Key Fragmentation Pathways (Predicted):

-

Loss of H₂O: A peak at m/z = 147 ([M-18]⁺) is expected due to the loss of a water molecule from the hydroxyl group.

-

Loss of CO: A peak at m/z = 137 ([M-28]⁺) could arise from the loss of carbon monoxide from the amide group.

-

Retro-Diels-Alder Reaction: The tetrahydroquinoline ring system may undergo a retro-Diels-Alder fragmentation, leading to characteristic fragment ions.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectroscopic data for a novel compound like this compound, the following protocols are recommended:

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good starting point for polar compounds as it can help in observing exchangeable protons like -OH and -NH.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard.

-

Consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range H-C correlations, which is invaluable for confirming the carbon skeleton.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the instrument and record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for this type of molecule and will likely yield a strong protonated molecule peak [M+H]⁺.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

Conclusion: A Predictive Framework for Spectroscopic Analysis

This in-depth guide provides a comprehensive predicted spectroscopic analysis of this compound. By leveraging fundamental principles and data from analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided experimental protocols offer a robust starting point for researchers to acquire high-quality data for this and other novel compounds. This predictive framework not only aids in the structural confirmation of the target molecule but also serves as a valuable educational tool for scientists and professionals in the field of drug discovery and development, empowering them to confidently tackle the structural elucidation of new chemical entities.

References

- (Please note: As specific data for the target molecule was not found, the references would typically include foundational spectroscopy textbooks and publications on the spectroscopy of quinolinone and tetrahydroquinoline derivatives th

An In-Depth Technical Guide on Tautomerism in 4-Hydroxy-2-Quinolones and their Tetrahydro Derivatives

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 4-hydroxy-2-quinolones and their tetrahydro derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged with this versatile class of heterocyclic compounds. We will delve into the structural nuances, the equilibrium dynamics, and the profound implications of tautomerism on the chemical reactivity and biological activity of these molecules.

Introduction: The Significance of the 4-Hydroxy-2-Quinolone Scaffold

The 4-hydroxy-2-quinolone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These compounds have garnered significant interest due to their potential as antibacterial, anticancer, anti-inflammatory, and neuroprotective agents.[1] The inherent bioactivity of this scaffold is intricately linked to its electronic and structural properties, with tautomerism playing a pivotal role. Understanding the tautomeric equilibria is, therefore, not merely an academic exercise but a crucial aspect of rational drug design and development.

The presence of both a hydroxyl group at the 4-position and a lactam function within the quinolone ring system gives rise to a dynamic equilibrium between different tautomeric forms. This guide will dissect this equilibrium, examining the factors that influence it and the analytical techniques used to characterize it. Furthermore, we will explore how saturation of the carbocyclic ring, leading to tetrahydro derivatives, alters this delicate balance.

The Landscape of Tautomerism in 4-Hydroxy-2-Quinolones

4-Hydroxy-2(1H)-quinolone can theoretically exist in several tautomeric forms, primarily through keto-enol and lactam-lactim prototropic shifts.[3] The principal tautomers in equilibrium are the 4-hydroxy-2(1H)-quinolone (keto-lactam), the 2,4-dihydroxyquinoline (enol-lactim), and the 4-hydroxy-2-quinolone (enol-lactam) forms.[4]

The position of this equilibrium is not static; it is a dynamic process influenced by a multitude of factors including the solvent, pH, temperature, and the nature of substituents on the quinolone ring.[5][6]

Caption: Principal tautomeric forms of 4-hydroxy-2-quinolone.

In the solid state and in polar solvents, the keto-form is generally favored.[7][8] This preference can be attributed to the increased stability afforded by the amide resonance in the lactam ring and the potential for intermolecular hydrogen bonding. X-ray crystallography studies have confirmed that the keto tautomer is the predominant form in the crystal structure.[7]

The Impact of Tetrahydrogenation: A Shift in Equilibrium

The introduction of a tetrahydro- modification to the carbocyclic ring of the 4-hydroxy-2-quinolone scaffold significantly alters its electronic and conformational landscape. This saturation disrupts the aromaticity of the benzene ring, which in turn can influence the tautomeric equilibrium in the adjacent heterocyclic ring.

While the fundamental tautomeric possibilities remain, the relative stabilities of the keto and enol forms can be different compared to their aromatic counterparts. The loss of aromaticity in the carbocyclic ring can lead to a greater propensity for the system to adopt a more conjugated enol form to gain some measure of electronic stabilization. The precise nature of this shift is dependent on the substitution pattern and the specific isomeric form of the tetrahydro derivative.

Experimental and Computational Approaches to Studying Tautomerism

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough investigation of tautomeric equilibria.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the predominant tautomeric form in solution.[3] The chemical shifts of key protons and carbons, such as the proton at C3 and the carbons at C2 and C4, are highly sensitive to the tautomeric state.[8] For instance, the presence of a signal for a proton on a non-aromatic double bond is indicative of the keto form.[3]

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show an O-H stretching band.[9]

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in the molecule are affected by the extent of conjugation, which differs between tautomers.[10] UV-Vis spectroscopy can be used to monitor shifts in the tautomeric equilibrium as a function of solvent polarity and pH.[11][12]

Computational Modeling

Density Functional Theory (DFT) Calculations: DFT has emerged as a robust in silico tool for predicting the relative stabilities of tautomers.[13] By calculating the electronic energies of the optimized geometries of each tautomer, it is possible to determine the most stable form in the gas phase or in different solvent environments using continuum solvation models.[9] These calculations can also provide insights into the geometric and electronic factors that govern the tautomeric preference.

| Method | Key Information Provided | Rationale for Use |

| ¹H and ¹³C NMR | Precise structural information in solution, including proton and carbon environments. | To identify the predominant tautomer in solution and quantify the equilibrium if both forms are present.[3][8] |

| IR Spectroscopy | Presence of key functional groups (C=O vs. O-H). | To confirm the presence of the keto or enol form, particularly in the solid state.[9] |

| UV-Vis Spectroscopy | Information on the electronic conjugation of the system. | To study the influence of solvent and pH on the tautomeric equilibrium.[10][11] |

| DFT Calculations | Relative thermodynamic stabilities of tautomers. | To predict the most stable tautomer and understand the underlying electronic factors.[9][13] |

Experimental Protocols

Protocol for NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxy-2-quinolone or its tetrahydro derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of approximately 10-20 mM. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

¹H NMR: Look for characteristic signals. A singlet in the region of 5.5-6.0 ppm can often be attributed to the H-3 proton of the keto-lactam form.[3] The absence of this signal and the appearance of a broad OH proton signal may suggest the presence of the enol form.

-

¹³C NMR: Analyze the chemical shifts of C-2 and C-4. In the keto-lactam form, the C-2 and C-4 carbons will have chemical shifts characteristic of a carbonyl and an oxygen-bearing sp² carbon, respectively.[3]

-

-

Data Interpretation: Compare the observed chemical shifts with literature values for known quinolone tautomers and with predictions from DFT calculations to assign the predominant tautomeric form.

Caption: Workflow for NMR analysis of quinolone tautomerism.

Protocol for DFT Calculations of Tautomer Stability

-

Structure Building: Construct the 3D structures of all plausible tautomers of the 4-hydroxy-2-quinolone or its tetrahydro derivative using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[14] This step finds the lowest energy conformation for each tautomer.

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point electronic energies, including zero-point vibrational energy corrections, for each optimized tautomer. To model the effect of a solvent, incorporate a continuum solvation model (e.g., PCM).[9]

-

Data Analysis: Compare the calculated Gibbs free energies of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable under the given conditions.

Biological Implications of Tautomerism

The tautomeric state of a molecule is not a mere structural curiosity; it has profound consequences for its biological activity. The different tautomers of 4-hydroxy-2-quinolones and their derivatives exhibit distinct electronic distributions, hydrogen bonding capabilities, and overall shapes. These differences directly impact how they interact with biological targets such as enzymes and receptors.

For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can be completely altered by a tautomeric shift.[15] In the context of drug design, being able to predict and control the predominant tautomeric form is crucial for optimizing drug-target interactions and, consequently, therapeutic efficacy. The keto-enol tautomerism of many biologically active compounds has been shown to be a key determinant of their pharmacological profiles.[15]

Conclusion and Future Perspectives

The study of tautomerism in 4-hydroxy-2-quinolones and their tetrahydro derivatives is a rich and dynamic field. A comprehensive understanding of the factors governing tautomeric equilibria is essential for the rational design of new therapeutic agents based on this versatile scaffold. The interplay of experimental and computational techniques provides a powerful toolkit for elucidating the subtle yet significant structural nuances of these molecules.

Future research in this area will likely focus on the development of more sophisticated computational models that can accurately predict tautomeric preferences in complex biological environments. Furthermore, the synthesis of novel derivatives with tailored tautomeric properties will continue to be a promising avenue for the discovery of new drugs with enhanced efficacy and selectivity.

References

-

ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Retrieved from [Link]

-

Ukrainets, I. V., Bereznyakova, N. L., & Turov, A. V. (2008). 4-Hydroxy-2-quinolones 147. Synthesis and tautomerism of 2-methyl-9H-furo-[2,3-b]quinolin-4-one. Chemistry of Heterocyclic Compounds, 44(7), 833–836. Retrieved from [Link]

-

Horta, P., Kuş, N., Henriques, M. S. C., Paixão, J. A., Coelho, L., Nogueira, F., O'Neill, P. M., Fausto, R., & Cristiano, M. L. S. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12438–12448. Retrieved from [Link]

-

Horta, P., Kuş, N., Henriques, M. S. C., Paixão, J. A., Coelho, L., Nogueira, F., O'Neill, P. M., Fausto, R., & Cristiano, M. L. S. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12438–12448. Retrieved from [Link]

-

Gorbunova, E., Basarić, N., & Glasovac, Z. (2016). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 12, 1974–1986. Retrieved from [Link]

-

Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical Research, 38(1), 1–10. Retrieved from [Link]

-

Kang, O.-Y., Park, S. J., Ahn, H., Jeong, K. C., & Lim, H. J. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(18), 3295–3300. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

-

ResearchGate. (n.d.). Main tautomeric forms of 4-hydroxyquinolin-2-one. Retrieved from [Link]

-

Lee, J. H., Lee, J., Kim, J., & Lee, J. (2018). 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity. AMB Express, 8(1), 173. Retrieved from [Link]

-

Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). TAUTOMERISM OF 4-HYDROXY-4(1H)QUINOLON. Heterocyclic Communications, 12(5), 319–322. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

-

Abdou, M. M. (2015). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Journal of Saudi Chemical Society, 19(3), 265–276. Retrieved from [Link]

-

Ukrainets, I. V., Bereznyakova, N. L., & Turov, A. V. (2008). 4-HYDROXY-2-QUINOLONES. 147. SYNTHESIS AND TAUTOMERISM OF 2-METHYL-9H-FURO[2,3-b]QUINOLIN-4-ONE. Chemistry of Heterocyclic Compounds, 44(7), 833–836. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. Retrieved from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2012). An experimental NMR and computational study of 4-quinolones and related compounds. Magnetic Resonance in Chemistry, 50(8), 549–555. Retrieved from [Link]

-

Aly, A. A., & Abdou, M. M. (2020). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Molecular Diversity, 24(2), 477–524. Retrieved from [Link]

-

Lépine, F., & Déziel, E. (2009). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 33(4), 793–819. Retrieved from [Link]

-

Greenhill, J. V., & Loghmani-Khouzani, H. (1990). Tautomerism in ketomethylquinolines—IV. The ultraviolet spectra of 2-ketomethylquinolines. Spectrochimica Acta Part A: Molecular Spectroscopy, 46(5), 803–808. Retrieved from [Link]

-

da Silveira, L. C. C., & Ferreira, A. M. da C. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1369324. Retrieved from [Link]

-

Novikov, A. S., Krayushkin, M. M., & Shirinian, V. Z. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 896–900. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 9). Keto-Enol Tautomerism [Video]. YouTube. Retrieved from [Link]

-

Simaan, J., Messaoudi, S., Auzeil, N., & Alami, M. (2024). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. RSC Advances, 14(20), 14099–14104. Retrieved from [Link]

-

Du, L., Jin, W., Dong, C., & Liu, C. (2001). [Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 21(4), 518–520. Retrieved from [Link]

-

SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]

-

Pedone, A., & Improta, R. (2012). Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. Physical Chemistry Chemical Physics, 14(44), 15554–15563. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. [Studies on correlation between protonation and tautomerism and luminescence characteristics of quinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.st [sci-hub.st]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sci-hub.st [sci-hub.st]

- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 12. Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

The 4-Hydroxy-2-quinolone Scaffold: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

The 4-hydroxy-2-quinolone core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its prevalence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its status as a "privileged scaffold".[1][2] This bicyclic system, composed of a benzene ring fused to a pyridinone ring, exhibits a unique combination of structural rigidity and electronic properties that make it an ideal framework for the design of novel therapeutic agents.[3] Derivatives of 4-hydroxy-2-quinolone have demonstrated a remarkable spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, antioxidant, and immunomodulatory activities.[1][2] This guide provides an in-depth exploration of the fundamental chemical properties and reactivity of the 4-hydroxy-2-quinolone scaffold, offering valuable insights for researchers engaged in the synthesis and development of new chemical entities based on this versatile core.

Core Physicochemical Properties: Tautomerism and Spectroscopic Signatures

A defining characteristic of the 4-hydroxy-2-quinolone scaffold is its existence in multiple tautomeric forms.[4][5] The equilibrium between the 4-hydroxy-2(1H)-quinolone and 2,4-dihydroxyquinoline forms is a critical determinant of its reactivity and biological interactions.[4][6] While the 4-hydroxy-2(1H)-quinolone tautomer is generally the predominant form in solution and the solid state, the tautomeric equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents.[7][8]

Caption: Tautomeric equilibrium of the 4-hydroxy-2-quinolone scaffold.

Spectroscopic techniques are indispensable for the characterization of 4-hydroxy-2-quinolone derivatives. In ¹³C NMR spectroscopy, characteristic signals for the C-2 and C-4 carbons of the quinolone ring typically appear around 161 ppm and 174 ppm, respectively.[1] The carbonyl group at C-2 and the hydroxyl-bearing carbon at C-4 are key identifiers of the major tautomeric form.

Synthesis of the 4-Hydroxy-2-quinolone Core

Several synthetic strategies have been developed for the construction of the 4-hydroxy-2-quinolone scaffold. A common and versatile approach involves the condensation of anilines or their derivatives with malonic acid derivatives, such as diethyl malonate.[9][10] The Camps cyclization is another classical method that can yield both 2-hydroxyquinolines and 4-hydroxyquinolines, which then tautomerize to the corresponding quinolones.[11] Microwave-assisted synthesis has emerged as a rapid and environmentally friendly alternative for the preparation of these compounds.[9]

Caption: A generalized workflow for the synthesis of 4-hydroxy-2-quinolones.

Reactivity of the 4-Hydroxy-2-quinolone Scaffold: A Chemist's Playground

The 4-hydroxy-2-quinolone scaffold possesses multiple reactive sites, making it a versatile template for chemical modification. The electron-donating hydroxyl group at C-4 and the electron-withdrawing carbonyl group at C-2 significantly influence the reactivity of the ring system.[4]

Caption: Key reactive sites on the 4-hydroxy-2-quinolone scaffold.

Alkylation and Acylation: Targeting the N- and O- Centers

The nitrogen atom at position 1 and the oxygen atom of the hydroxyl group at C-4 are the primary sites for alkylation and acylation reactions.[4][12] The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base.[2]

Electrophilic Aromatic Substitution: Functionalizing the Carbocyclic Ring

The carbocyclic ring of the 4-hydroxy-2-quinolone scaffold is susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration.[13][14] The position of substitution is directed by the activating effect of the fused heterocyclic ring. Nitration, for example, has been shown to be highly regioselective, with the nitro group being introduced at specific positions depending on the reaction conditions and the presence of protecting groups.[13]

Reactivity at the C-3 Position: A Hub for Derivatization

The C-3 position, situated between the activating hydroxyl group and the deactivating carbonyl group, is a highly reactive nucleophilic center.[4] This position readily participates in a variety of reactions, including:

-

Mannich Reaction: Aminomethylation at the C-3 position can be achieved through the Mannich reaction, introducing a diverse range of aminoalkyl substituents.[15]

-

Knoevenagel Condensation: The active methylene group at C-3 can undergo Knoevenagel condensation with aldehydes to form benzylidene derivatives.[15]

-

Michael Addition: The C-3 position can act as a Michael donor in conjugate addition reactions.[16]

Cyclization and Annulation Reactions: Building Complexity

The inherent reactivity of the 4-hydroxy-2-quinolone scaffold makes it an excellent building block for the synthesis of more complex, fused heterocyclic systems.[16][17] For example, reactions with bifunctional reagents can lead to the formation of pyrano-, furo-, and pyrazolo-fused quinolones.[10][16]

Biological Significance and Applications in Drug Discovery

The 4-hydroxy-2-quinolone scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have been reported to exhibit a wide range of biological activities, as summarized in the table below.

| Biological Activity | Target/Mechanism of Action (Examples) | Reference(s) |

| Antibacterial | DNA gyrase B inhibition | [18] |

| Antifungal | Disruption of fungal cell membrane | [1][2] |

| Anticancer | Inhibition of various kinases, induction of apoptosis | [2] |

| Antioxidant | Radical scavenging activity | [2] |

| Antimalarial | Inhibition of the Plasmodium falciparum bc1 protein complex | [8] |

| Immunomodulatory | Modulation of cytokine production | [2] |

The structural versatility of the 4-hydroxy-2-quinolone core allows for fine-tuning of its pharmacological properties through systematic structural modifications, making it an attractive starting point for lead optimization in drug discovery programs.

Experimental Protocols: A Practical Guide

Synthesis of 3-Alkyl-4-hydroxy-2-quinolone Analogs

This protocol is adapted from a reported synthesis of 4-hydroxy-2-quinolone analogs with antimicrobial activity.[2]

Step 1: N-Alkylation of Isatoic Anhydrides

-

To a solution of the appropriately substituted isatoic anhydride in a suitable solvent (e.g., DMF), add N,N-diisopropylethylamine (DIPEA).

-

Add the desired alkylating agent (e.g., methyl iodide or ethyl iodide) and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the N-alkylated isatoic anhydride.

Step 2: Synthesis of β-Ketoesters

-

Prepare a solution of ethyl potassium malonate in a suitable solvent (e.g., THF).

-

Add MgCl₂ and triethylamine, followed by the appropriate acid chloride.

-

Stir the reaction mixture until completion and then work up to obtain the desired β-ketoester.

Step 3: Condensation to form 4-Hydroxy-2-quinolone Analogs

-

To a suspension of NaH in a suitable solvent (e.g., THF), add a solution of the N-alkylated isatoic anhydride and the β-ketoester.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction carefully and perform an aqueous workup to isolate and purify the final 3-alkyl-4-hydroxy-2-quinolone analog.

Note: This is a generalized protocol, and specific reaction conditions, stoichiometry, and purification methods may need to be optimized for different substrates.

Conclusion

The 4-hydroxy-2-quinolone scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Its rich and tunable reactivity, coupled with its proven track record in medicinal chemistry, ensures its enduring importance in the quest for new and effective therapeutic agents. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for the rational design and synthesis of the next generation of 4-hydroxy-2-quinolone-based drugs.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 12. preprints.org [preprints.org]

- 13. ir.nbu.ac.in [ir.nbu.ac.in]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemistry of 4-hydroxy-2(1<i>H</i>)-quinolone. Part 2. As synthons in heterocyclic synthesis - Arabian Journal of Chemistry [arabjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Silico Prediction of ADMET Properties for Novel Tetrahydroquinolinone Derivatives

Foreword: De-risking Drug Discovery through Early, Predictive ADMET Assessment

The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant portion of candidates failing in late-stage development due to unfavorable pharmacokinetic and toxicity profiles.[1][2][3][4] The tetrahydroquinolinone scaffold, a privileged structure in medicinal chemistry, holds immense potential for the development of new therapeutics. However, to navigate the complexities of drug development successfully, a proactive approach to identifying and mitigating potential liabilities is paramount. This technical guide provides an in-depth exploration of in silico methodologies for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel tetrahydroquinolinone derivatives. By leveraging computational tools, researchers can make more informed decisions, prioritize compounds with a higher likelihood of success, and ultimately, accelerate the delivery of safe and effective medicines to patients.[4][5][6]

Section 1: The Foundational Importance of ADMET in Drug Development

ADMET studies are a cornerstone of modern drug discovery, providing critical insights into how a potential drug will behave within a biological system.[1][2] Early assessment of these properties is not merely a procedural step but a strategic imperative that can significantly reduce the high attrition rates in drug development.[3][4]

-

Absorption: For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation.[7] Physicochemical properties such as solubility, lipophilicity, and molecular size play a crucial role in this process.[8][9][10][11][12]

-

Distribution: Once absorbed, a drug is distributed throughout the body's tissues and fluids.[10] Factors like plasma protein binding and the ability to cross biological membranes, such as the blood-brain barrier, dictate the drug's concentration at its target site.[10]

-

Metabolism: The body's enzymatic machinery, primarily the cytochrome P450 (CYP) family of enzymes, metabolizes drugs into various byproducts.[13][14][15] This process can influence a drug's efficacy and can also lead to the formation of toxic metabolites.[16]

-

Excretion: The parent drug and its metabolites are eventually eliminated from the body through various routes, such as renal or biliary excretion.

-

Toxicity: Assessing the potential for a drug to cause adverse effects is arguably the most critical aspect of ADMET profiling.[17] Early identification of potential toxicities, such as cardiotoxicity or hepatotoxicity, is essential to prevent late-stage failures.[18][19]

Section 2: The In Silico ADMET Prediction Workflow: A Step-by-Step Guide

The in silico ADMET prediction workflow is a multi-faceted process that integrates various computational techniques to build a comprehensive profile of a drug candidate. This section outlines a detailed, step-by-step methodology for the assessment of novel tetrahydroquinolinone derivatives.

Molecular Descriptor Calculation: The Language of a Molecule

The first step in any in silico ADMET prediction is the calculation of molecular descriptors. These are numerical representations of a molecule's physicochemical and structural properties.

Experimental Protocol:

-

Input: Obtain the 2D or 3D structure of the tetrahydroquinolinone derivatives in a suitable format (e.g., SMILES, SDF).

-

Software: Utilize molecular descriptor calculation software such as PaDEL-Descriptor, RDKit, or commercial packages like MOE (Molecular Operating Environment).

-